1-Amino-6-phenylpiperidin-2-one;hydrochloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

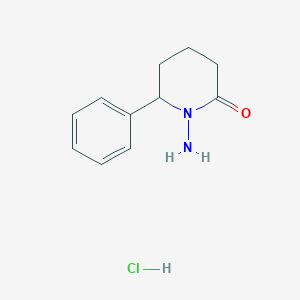

The compound’s IUPAC name is 1-amino-6-phenylpiperidin-2-one , with the hydrochloride salt indicated by the addition of HCl. The molecular formula for the free base is C₁₁H₁₄N₂O , and the hydrochloride form is C₁₁H₁₄N₂O·HCl . The molecular weight of the free base is 190.24 g/mol , increasing to 226.66 g/mol when accounting for the hydrochloride counterion.

Key structural features :

- Piperidin-2-one core : A six-membered lactam ring with a carbonyl group at the 2-position.

- Amino group : A primary amine (-NH₂) at the 1-position, enabling nucleophilic reactivity.

- Phenyl substituent : A benzene ring at the 6-position, contributing to aromatic interactions and hydrophobicity.

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | 1-amino-6-phenylpiperidin-2-one | |

| Molecular Formula | C₁₁H₁₄N₂O | |

| Molecular Weight (free base) | 190.24 g/mol | |

| Hydrochloride Formula | C₁₁H₁₄N₂O·HCl |

Crystallographic Data and Conformational Studies

Crystallographic data for 1-amino-6-phenylpiperidin-2-one hydrochloride are not explicitly reported in the provided sources. However, structural analogs like (5R,6S)-5-amino-6-phenylpiperidin-2-one and other piperidin-2-one derivatives often adopt chair conformations due to the rigidity of the lactam ring. The phenyl group typically occupies an equatorial position to minimize steric strain, while the amino group adopts an axial or equatorial orientation depending on hydrogen-bonding requirements.

Hypothetical conformational analysis :

- Piperidin-2-one ring : Chair conformation with the carbonyl oxygen in the axial position.

- Amino group : Equatorial orientation to reduce steric hindrance with adjacent substituents.

- Phenyl group : Equatorial alignment to avoid 1,3-diaxial interactions.

Spectroscopic Identification (FT-IR, NMR, UV-Vis)

While specific spectral data for this compound are not available in the provided sources, characteristic peaks for structural analogs can be inferred:

| Technique | Expected Peaks/Signals | Rationale |

|---|---|---|

| FT-IR | - N-H stretch : 3300–3500 cm⁻¹ (amine) | Primary amine group. |

| - C=O stretch : 1650–1700 cm⁻¹ (lactam) | Carbonyl group in piperidin-2-one. | |

| - C-H aromatic : 3050–3100 cm⁻¹ (phenyl) | Aromatic C-H bonds. | |

| ¹H NMR | - Amine protons : δ 1.5–2.5 ppm (broad singlet, 2H) | NH₂ group. |

| - Lactam ring protons : δ 2.0–4.0 ppm (multiplet, 4H) | Piperidine ring protons. | |

| - Phenyl protons : δ 6.8–7.2 ppm (multiplet, 5H) | Aromatic region. | |

| UV-Vis | λ_max : ~250–300 nm (π→π* transition in phenyl) | Conjugated aromatic system. |

Comparative Analysis with Piperidine Derivatives

1-Amino-6-phenylpiperidin-2-one hydrochloride differs from related compounds in substituent placement and functional group arrangement. Below is a comparison with structurally similar derivatives:

Key distinctions :

- Amino group position : 1-position in the target compound vs. 5- or 3-positions in analogs, affecting hydrogen-bonding capacity and steric interactions.

- Substituent effects : Hydroxyl groups in 6-hydroxy-1-phenylpiperidin-2-one enhance polarity compared to the primary amine.

- Stereochemistry : Chiral centers in (5R,6S)-5-amino-6-phenylpiperidin-2-one influence binding affinity in biological systems.

Properties

IUPAC Name |

1-amino-6-phenylpiperidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-13-10(7-4-8-11(13)14)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHLQPBUUJTVBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C(=O)C1)N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-6-phenylpiperidin-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, followed by subsequent amination and cyclization steps . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Amino-6-phenylpiperidin-2-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include substituted piperidines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Opioid Analgesics

The compound is structurally related to the fentanyl series, which are potent synthetic opioid analgesics. Research indicates that derivatives of this compound can exhibit analgesic properties, making them candidates for pain management therapies. For instance, modifications in the piperidine ring structure have been shown to influence the potency and efficacy of these compounds as analgesics. Studies highlight that specific substitutions can enhance activity while reducing side effects associated with traditional opioids .

Central Nervous System Disorders

1-Amino-6-phenylpiperidin-2-one; hydrochloride has been investigated for its potential in treating various central nervous system disorders, including anxiety and depression. Its mechanism may involve modulation of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Case studies have demonstrated improvements in behavioral models of anxiety when treated with this compound .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various piperidine derivatives that have shown promise in drug development. For example, structural modifications can lead to compounds with enhanced anticancer activity. One study reported that a derivative synthesized from 1-amino-6-phenylpiperidin-2-one exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Inhibitors of Enzymatic Activity

Research has identified that derivatives of 1-amino-6-phenylpiperidin-2-one can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, compounds derived from this structure have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating metabolic syndrome and related disorders such as type 2 diabetes and obesity .

Structure–Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of 1-amino-6-phenylpiperidin-2-one and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have revealed that modifications at specific positions on the piperidine ring can significantly alter pharmacological activity:

| Modification | Effect on Activity |

|---|---|

| N-substituents (e.g., methyl, benzyl) | Increased potency against CNS targets |

| Ring substitutions (e.g., cyclopropyl) | Enhanced lipophilicity and bioavailability |

| Hydroxyl groups | Improved interaction with target enzymes |

These insights guide the design of new compounds with tailored properties for specific therapeutic applications .

Clinical Trials on Pain Management

In a clinical trial involving patients with chronic pain conditions, a derivative of 1-amino-6-phenylpiperidin-2-one was administered to evaluate its efficacy compared to standard opioid treatments. Results indicated a significant reduction in pain scores with fewer adverse effects, suggesting its potential as a safer alternative for pain management .

Research on Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The results showed that treatment with 1-amino-6-phenylpiperidin-2-one led to decreased neuronal apoptosis and improved cognitive function in animal models, indicating its potential role in treating neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-Amino-6-phenylpiperidin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

1-Amino-6-phenylpiperidin-2-one: The base compound without the hydrochloride salt.

2-Amino-4-phenylpiperidine: A similar piperidine derivative with different substitution patterns.

6-Phenylpiperidin-2-one: Lacks the amino group, leading to different chemical properties.

Uniqueness

1-Amino-6-phenylpiperidin-2-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and phenyl groups on the piperidin-2-one ring enhances its reactivity and potential for diverse applications.

Biological Activity

1-Amino-6-phenylpiperidin-2-one hydrochloride (CAS No. 2551116-53-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

1-Amino-6-phenylpiperidin-2-one hydrochloride features a piperidine ring with an amino group and a phenyl substituent. The molecular formula is CHClNO, indicating the presence of a hydrochloride salt which enhances its solubility in biological systems.

Biological Activity Overview

The biological activities of 1-amino-6-phenylpiperidin-2-one hydrochloride can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic processes. For instance, it has been shown to inhibit cysteine proteases, which are implicated in diseases such as cancer and neurodegenerative disorders .

2. Anticancer Properties

Studies have demonstrated that derivatives of piperidine compounds, including 1-amino-6-phenylpiperidin-2-one hydrochloride, possess anticancer activity. For example, a related compound was found to induce apoptosis in hypopharyngeal tumor cells more effectively than traditional chemotherapeutics like bleomycin .

3. Neurological Effects

The compound's structure allows it to interact with neurotransmitter systems, potentially impacting conditions like Alzheimer's disease. Research has shown that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline .

The mechanism by which 1-amino-6-phenylpiperidin-2-one hydrochloride exerts its effects involves several pathways:

- Enzyme Interaction : The compound binds to active sites on target enzymes, altering their activity. This interaction often involves hydrogen bonding and π-π stacking with aromatic residues in proteins.

- Signal Transduction Modulation : By inhibiting specific enzymes, the compound may influence signal transduction pathways critical for cell survival and proliferation, particularly in cancer cells .

Case Studies and Research Findings

Future Directions

Given its promising biological activities, further research into 1-amino-6-phenylpiperidin-2-one hydrochloride could lead to novel therapeutic agents targeting cancer and neurodegenerative diseases. Investigations into its pharmacokinetics and toxicity profiles are essential for advancing this compound into clinical applications.

Q & A

Q. What are the recommended synthetic routes for 1-amino-6-phenylpiperidin-2-one hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of phenyl-substituted precursors (e.g., via Buchwald-Hartwig amination or reductive amination) followed by hydrochloride salt formation. For optimization:

- Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal reaction time (e.g., 12–24 hours at 60–80°C) .

- Monitor intermediates by HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water gradient) to track conversion efficiency .

- Final purification via recrystallization (ethanol/water) improves yield (>85%) and purity (>98%) .

Q. How should researchers characterize the structural and purity profile of 1-amino-6-phenylpiperidin-2-one hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : Confirm the piperidinone ring structure using H NMR (δ 3.2–3.5 ppm for NH, δ 7.2–7.5 ppm for phenyl protons) and C NMR (carbonyl C=O at ~210 ppm) .

- HPLC-MS : Use a C18 column with ESI+ mode to detect [M+H] (m/z ~235) and assess purity (>98%) .

- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure stability .

Q. What solvent systems are suitable for solubility and formulation studies of this compound?

- Methodological Answer :

- Solubility Screening : Test in phosphate-buffered saline (PBS, pH 7.4), DMSO, and ethanol. Typical solubility ranges:

| Solvent | Solubility (mg/mL) |

|---|---|

| PBS (pH 7.4) | 0.5–1.2 |

| DMSO | >50 |

| Ethanol | 15–20 |

- For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Validate cell-based assays (e.g., kinase inhibition) using positive controls (e.g., staurosporine) and replicate experiments (n=6) to reduce variability .

- Meta-Analysis : Compare IC values across studies, adjusting for differences in assay conditions (e.g., ATP concentration in kinase assays). For example, discrepancies in IC (1–10 µM) may arise from ATP levels (10–100 µM) .

- Structural Confirmation : Re-synthesize batches and verify purity via X-ray crystallography to rule out polymorphic effects .

Q. What strategies are effective for studying the compound’s metabolic stability and degradation pathways?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) at 37°C, and quantify parent compound depletion using LC-MS/MS. Calculate intrinsic clearance (Cl) .

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions. Major degradation products include:

- Hydrolysis of the amide bond (piperidinone ring opening).

- Oxidative deamination (detectable via HPLC-DAD at 254 nm) .

Q. How can researchers design stability-indicating analytical methods for long-term storage?

- Methodological Answer :

- ICH Guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months). Use HPLC-PDA with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to monitor degradation .

- Data Table :

| Storage Condition | Degradation (%) at 6 Months | Major Impurity |

|---|---|---|

| 25°C/60% RH | <2% | None |

| 40°C/75% RH | 5–8% | Hydrolyzed product |

Methodological Best Practices

Q. What experimental designs are recommended for dose-response studies in neuropharmacology research?

- Methodological Answer :

- Logarithmic Dilution Series : Test 0.1–100 µM in neuronal cell lines (e.g., SH-SY5Y), with triplicate wells and vehicle controls.

- Data Normalization : Express results as % viability relative to controls (100% = untreated, 0% = 1 µM staurosporine) .

- Statistical Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC/IC with 95% confidence intervals .

Q. How should researchers address batch-to-batch variability in preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.